molecular formula C14H12FNO4S B5346353 3-fluorobenzyl 4-(aminosulfonyl)benzoate

3-fluorobenzyl 4-(aminosulfonyl)benzoate

Cat. No. B5346353
M. Wt: 309.31 g/mol
InChI Key: JJLJSQUMQXVAMB-UHFFFAOYSA-N
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Description

3-Fluorobenzyl 4-(aminosulfonyl)benzoate, also known as FABS, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FABS is a sulfonamide derivative that has shown potential as a therapeutic agent due to its unique properties.

Mechanism of Action

3-fluorobenzyl 4-(aminosulfonyl)benzoate inhibits the activity of COX-2 by binding to its active site. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for inflammation. This compound also induces apoptosis in cancer cells by activating the caspase pathway. This leads to the cleavage of cellular proteins and eventual cell death.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anticancer effects in vitro and in vivo. In animal models, this compound has been shown to reduce inflammation and tumor growth. This compound has also been shown to have low toxicity in animal models, suggesting that it may be a safe therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 3-fluorobenzyl 4-(aminosulfonyl)benzoate is its high purity and stability, which makes it suitable for use in lab experiments. This compound is also relatively easy to synthesize, which makes it accessible to researchers. One limitation of this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-fluorobenzyl 4-(aminosulfonyl)benzoate. One direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of this compound as a potential photosensitizer in photodynamic therapy. Additionally, the study of this compound as a potential therapeutic agent for other diseases, such as Alzheimer's disease, is an area of future research.

Synthesis Methods

The synthesis of 3-fluorobenzyl 4-(aminosulfonyl)benzoate involves the reaction between 3-fluorobenzyl chloride and 4-aminosulfonylbenzoic acid in the presence of a base. The reaction yields this compound as a white crystalline solid. The purity and yield of this compound can be improved by recrystallization.

Scientific Research Applications

3-fluorobenzyl 4-(aminosulfonyl)benzoate has been extensively studied for its potential as an anti-inflammatory and anticancer agent. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been studied for its potential as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

(3-fluorophenyl)methyl 4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-12-3-1-2-10(8-12)9-20-14(17)11-4-6-13(7-5-11)21(16,18)19/h1-8H,9H2,(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLJSQUMQXVAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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